D-Teflumethrin
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Overview
Description
D-Teflumethrin is a synthetic pyrethroid insecticide known for its potent insecticidal properties. It is widely used in agricultural and veterinary applications to control a variety of pests. The compound is characterized by its high efficacy and relatively low toxicity to mammals, making it a popular choice for pest control.
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Teflumethrin is synthesized through a multi-step process involving the reaction of 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol with 2,2-dimethyl-3-(3,3,3-trifluoroprop-1-enyl)cyclopropanecarboxylic acid. The reaction typically requires the use of a strong base, such as sodium hydride, and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
D-Teflumethrin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various by-products, depending on the reaction conditions.
Reduction: Reduction reactions can convert this compound into less active or inactive forms.
Substitution: The compound can undergo substitution reactions, particularly at the fluorinated benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically require the presence of a nucleophile and a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
D-Teflumethrin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of pyrethroids and their environmental fate.
Biology: Investigated for its effects on insect physiology and behavior.
Medicine: Explored for its potential use in developing new insecticides with improved safety profiles.
Industry: Utilized in the formulation of various pest control products for agricultural and veterinary use
Mechanism of Action
D-Teflumethrin exerts its insecticidal effects by targeting the nervous system of insects. It acts on the sodium channels in nerve cells, preventing the closure of ion gates during repolarization. This disruption of nerve impulse transmission leads to paralysis and death of the insect .
Comparison with Similar Compounds
Similar Compounds
Permethrin: Another synthetic pyrethroid with similar insecticidal properties but different chemical structure.
Cypermethrin: Known for its high potency and broad-spectrum activity.
Deltamethrin: Highly effective against a wide range of pests and commonly used in agriculture.
Uniqueness
D-Teflumethrin is unique due to its specific chemical structure, which imparts high efficacy and selectivity towards certain pests. Its relatively low toxicity to mammals also makes it a safer option compared to some other insecticides .
Properties
CAS No. |
424827-03-2 |
---|---|
Molecular Formula |
C18H17F7O3 |
Molecular Weight |
414.3 g/mol |
IUPAC Name |
[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-2,2-dimethyl-3-[(Z)-3,3,3-trifluoroprop-1-enyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C18H17F7O3/c1-17(2)10(4-5-18(23,24)25)11(17)16(26)28-7-9-14(21)12(19)8(6-27-3)13(20)15(9)22/h4-5,10-11H,6-7H2,1-3H3/b5-4-/t10-,11+/m1/s1 |
InChI Key |
BKACAEJQMLLGAV-KWKBKKAHSA-N |
Isomeric SMILES |
CC1([C@@H]([C@H]1C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)/C=C\C(F)(F)F)C |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C=CC(F)(F)F)C |
Origin of Product |
United States |
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